molecular formula C26H41N3O5 B1684405 ガンマセクレターゼ阻害剤 I CAS No. 133407-83-7

ガンマセクレターゼ阻害剤 I

カタログ番号: B1684405
CAS番号: 133407-83-7
分子量: 475.6 g/mol
InChIキー: RNPDUXVFGTULLP-VABKMULXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gamma-Secretase Inhibitor I is a small-molecule inhibitor that targets gamma-secretase, an intramembrane aspartyl protease. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting gamma-secretase, Gamma-Secretase Inhibitor I aims to reduce the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease .

科学的研究の応用

Gamma-Secretase Inhibitor I has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the enzymatic activity of gamma-secretase and its role in various biochemical pathways.

    Biology: Employed in research to understand the biological functions of gamma-secretase and its substrates.

    Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery

生化学分析

Biochemical Properties

Gamma-Secretase Inhibitor I interacts with the gamma-secretase complex, which is an intramembrane aspartyl protease critical for the generation of Aβ peptides . The activity and specificity of gamma-secretase are regulated by both obligatory subunits and modulatory proteins . Gamma-Secretase Inhibitor I, by binding to this complex, can modulate its activity and influence the production of Aβ peptides .

Cellular Effects

In cellular contexts, Gamma-Secretase Inhibitor I has been shown to influence various types of cells and cellular processes . It can impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce cancer stem-like cell differentiation and apoptosis, while also impairing epithelial-to-mesenchymal transition and sensitizing cells to traditional chemoradiotherapies .

Molecular Mechanism

The molecular mechanism of action of Gamma-Secretase Inhibitor I involves its binding interactions with the gamma-secretase complex . It exerts its effects at the molecular level by inhibiting the proteolytic activity of gamma-secretase, thereby reducing the production of Aβ peptides . This can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gamma-Secretase Inhibitor I have been observed to change over time . Studies have shown that it can induce membrane BCMA (mBCMA) accumulation, reaching near maximum within 4 hours and sustained over a 42-hour study period on multiple myeloma (MM) cell lines and patient MM cells .

Dosage Effects in Animal Models

In animal models, the effects of Gamma-Secretase Inhibitor I have been observed to vary with different dosages . For instance, in Sprague-Dawley rats, the compound effectively lowered Aβ42 levels following a single dose .

Metabolic Pathways

Gamma-Secretase Inhibitor I is involved in the amyloidogenic processing pathway, where it interacts with the gamma-secretase complex . This interaction can influence metabolic flux and metabolite levels, particularly those related to the production of Aβ peptides .

Transport and Distribution

The transport and distribution of Gamma-Secretase Inhibitor I within cells and tissues are influenced by its interactions with the gamma-secretase complex . It is known to be transported to the site of the gamma-secretase complex, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of Gamma-Secretase Inhibitor I is closely associated with the gamma-secretase complex . It is typically found in the same subcellular compartments as the gamma-secretase complex, including the endoplasmic reticulum and Golgi apparatus . Its localization can influence its activity and function, particularly in relation to the production of Aβ peptides .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Secretase Inhibitor I typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic route can vary depending on the desired structural modifications and target specificity. Commonly, the synthesis involves:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups via substitution reactions.
  • Final coupling reactions to attach specific side chains.

Industrial Production Methods: Industrial production of Gamma-Secretase Inhibitor I involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed for quality assurance .

化学反応の分析

Types of Reactions: Gamma-Secretase Inhibitor I undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

類似化合物との比較

Gamma-Secretase Inhibitor I is unique in its specificity and potency compared to other gamma-secretase inhibitors. Similar compounds include:

Gamma-Secretase Inhibitor I stands out due to its balanced efficacy and safety profile, making it a promising candidate for further research and development.

生物活性

Gamma-Secretase Inhibitor I (GSI-I), also known as Z-LLNle-CHO, is a small molecule that inhibits the gamma-secretase enzyme, a multi-subunit protease involved in the cleavage of various type-I transmembrane proteins, including the Notch receptor and amyloid precursor protein (APP). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cancers due to its role in modulating biological pathways associated with cell proliferation, differentiation, and apoptosis.

Inhibition of Gamma-Secretase

Gamma-secretase plays a crucial role in the cleavage of several substrates, leading to the production of biologically active fragments. The inhibition of this enzyme by GSI-I affects multiple signaling pathways:

  • Notch Signaling : GSI-I inhibits the cleavage of Notch receptors, which are essential for various cellular processes including cell fate determination, proliferation, and survival. Inhibition of Notch signaling has been linked to reduced tumor growth in several cancer types .
  • Amyloid Precursor Protein (APP) : GSI-I also inhibits the cleavage of APP, which is significant in the context of Alzheimer's disease. However, its use in this area has been controversial due to adverse effects observed in clinical trials .

Biological Activity in Cancer

GSI-I has been investigated for its anticancer properties across various solid tumors. Its biological activity is characterized by:

  • Induction of Apoptosis : GSI-I has been shown to induce apoptosis in cancer cell lines through mechanisms that may involve proteasome inhibition and modulation of the Notch pathway .
  • Differentiation of Cancer Stem Cells : The compound promotes differentiation in cancer stem-like cells, potentially reducing their ability to initiate tumors .

Preclinical Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    • A study using GSI-I demonstrated enhanced antitumor activity when combined with chemotherapy agents like paclitaxel. This combination led to decreased cell proliferation and increased apoptosis in patient-derived xenograft models .
  • Breast Cancer :
    • Research indicated that GSI-I treatment resulted in significant cytotoxic effects on breast cancer cell lines, mediated through proteasome inhibition. The study highlighted that restoring proteasome function could reverse these effects .
  • Pancreatic Adenocarcinoma :
    • GSI-I treatment reduced tumor growth and expression of stem cell markers in pancreatic cancer models. This suggests that targeting Notch signaling may impair tumor-initiating cells' proliferative capacity .

Clinical Trials

Despite promising preclinical results, clinical trials involving GSI-I have yielded mixed outcomes:

  • Alzheimer's Disease Trials : Clinical studies showed that while GSI-I effectively reduced amyloid levels, it did not improve cognitive function and was associated with adverse effects such as increased risk of skin cancers due to Notch inhibition .
  • Solid Tumors : GSIs have generally underperformed in clinical settings compared to their preclinical efficacy. The challenges include identifying suitable biomarkers for patient selection and understanding compensatory pathways that may mitigate treatment effects .

Comparative Data Table

CompoundTarget PathwayPrimary UseEfficacy ObservedAdverse Effects
Gamma-Secretase Inhibitor INotch/APPCancer/Alzheimer'sInduces apoptosis; reduces tumor growthSkin cancers; cognitive decline
LY411575NotchAlzheimer'sReduces Aβ levelsGastrointestinal bleeding
AL101NotchNSCLCEnhances chemotherapy responseUnknown

特性

IUPAC Name

benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPDUXVFGTULLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617658
Record name N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133407-83-7
Record name N-[(Benzyloxy)carbonyl]leucyl-N-(1-oxohexan-2-yl)leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Secretase Inhibitor I
Reactant of Route 2
gamma-Secretase Inhibitor I
Reactant of Route 3
gamma-Secretase Inhibitor I
Reactant of Route 4
gamma-Secretase Inhibitor I
Reactant of Route 5
gamma-Secretase Inhibitor I
Reactant of Route 6
gamma-Secretase Inhibitor I

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。